N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c19-22(20,13-6-2-1-3-7-13)17-14-15-10-18(11-16-14)9-12-5-4-8-21-12/h1-3,6-7,12H,4-5,8-11H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKZNNHLGCHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in Benzenesulfonamide-Triazine Derivatives
Several analogs share the benzenesulfonamide-triazine scaffold but differ in substituents ():
Key Observations :
Quinazolinamine and Benzothiazolamine Derivatives
Compounds with quinazolinamine or benzothiazolamine moieties (–5) exhibit distinct pharmacophores:
Key Observations :
Comparison with Triazine-Based Herbicides
Triazine derivatives in (e.g., metsulfuron-methyl) are sulfonylurea herbicides acting as acetolactate synthase (ALS) inhibitors. Contrasts with the target compound include:
- Functional groups : Sulfonamide (target) vs. sulfonylurea (herbicides).
- Bioactivity : Sulfonylureas inhibit plant ALS, while sulfonamides often target human enzymes (e.g., carbonic anhydrase) .
- Substituents : Herbicides feature methoxy/ethoxy groups on triazine, whereas the target compound uses THF-methyl .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s solubility (42.1 µg/mL) is comparable to BH47885 (morpholinylethyl) but higher than BH47884 (phenylethyl) .
- Lipophilicity : THF-methyl (logP ~2.5 estimated) is less lipophilic than phenylethyl (logP ~3.8) but more than morpholinylethyl (logP ~1.2) .
- Metabolic Stability : THF rings are prone to oxidative metabolism, whereas morpholine (BH47885) may resist degradation .
Biological Activity
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide group and a triazine ring, which are both associated with various pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure is characterized by the following components:
- Benzenesulfonamide moiety : Known for antibacterial properties.
- Tetrahydrofuran substituent : May influence solubility and biological interactions.
- Triazine ring : Associated with anticancer and antimicrobial activities.
Molecular Formula
The molecular formula of this compound is .
Antimicrobial Properties
Compounds that contain sulfonamide groups are well-documented for their antibacterial and antifungal properties. This compound has shown potential in this regard:
- Mechanism : The sulfonamide group inhibits bacterial growth by mimicking p-amino benzoic acid (PABA), a substrate for folate synthesis in bacteria. This interference disrupts DNA synthesis and cell division.
Anticancer Activity
Research indicates that derivatives of triazine compounds can exhibit significant anticancer properties:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and activating caspases.
Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | |
| Antifungal | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study on substituted 1,3,5-triazine derivatives highlighted their effectiveness against various cancer cell lines through mechanisms involving apoptosis .
- Antimicrobial Efficacy : Another study demonstrated that sulfonamides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Investigations typically focus on:
- Binding affinity to proteins involved in metabolic pathways.
- Effects on nucleic acids that could alter gene expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
